(3R,4R)-4-(1H-Pyrazol-4-yloxy)oxolan-3-amine;dihydrochloride
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Overview
Description
(3R,4R)-4-(1H-Pyrazol-4-yloxy)oxolan-3-amine;dihydrochloride is a chemical compound that belongs to the class of oxolanes, which are five-membered ring compounds containing an oxygen atom. The compound also features a pyrazole moiety, which is a five-membered ring with two adjacent nitrogen atoms. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(1H-Pyrazol-4-yloxy)oxolan-3-amine typically involves the formation of the oxolane ring followed by the introduction of the pyrazole group. Common synthetic routes may include:
Cyclization reactions: to form the oxolane ring.
Nucleophilic substitution: to attach the pyrazole moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalytic processes: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions could target the pyrazole ring or the oxolane ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an oxo-derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The compound could be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological assays: It might be used in assays to study enzyme interactions or cellular processes.
Medicine
Pharmaceutical research: The compound could be investigated for potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry
Material science: It might find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(1H-Pyrazol-4-yloxy)oxolan-3-amine: Without the dihydrochloride form.
Other oxolane derivatives: Compounds with similar oxolane rings but different substituents.
Other pyrazole derivatives: Compounds with pyrazole rings but different attached groups.
Uniqueness
The uniqueness of (3R,4R)-4-(1H-Pyrazol-4-yloxy)oxolan-3-amine;dihydrochloride lies in its specific combination of the oxolane and pyrazole moieties, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c8-6-3-11-4-7(6)12-5-1-9-10-2-5;;/h1-2,6-7H,3-4,8H2,(H,9,10);2*1H/t6-,7+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWFQFVJHRBHJT-VJBFUYBPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OC2=CNN=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)OC2=CNN=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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